Cannabinoid Receptor Binding Affinity: 5-Acetyl-1,4-dimethylpyrazole Versus Class-Level Pyrazole Cannabinoid Antagonists
The target compound demonstrates an IC50 of 3.20 × 10³ nM (3.2 μM) at the rat cannabinoid receptor 1/2, measured by displacement of ³H-CP-55940 [1]. This places it in the micromolar affinity range, contrasting with the prototypical diarylpyrazole CB1 antagonist rimonabant (SR141716A), which exhibits a Ki of 1.98 nM at the human CB1 receptor [2]. The approximately 1,600-fold difference in affinity demarcates the target compound as a low-affinity tool compound or fragment starting point, rather than a potent antagonist, and defines its utility in fragment-based screening or as a negative-control scaffold.
| Evidence Dimension | Cannabinoid receptor 1/2 binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.20 × 10³ nM (rat cannabinoid receptor 1/2) |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki = 1.98 nM (human CB1 receptor) |
| Quantified Difference | ~1,600-fold lower affinity for target compound vs. rimonabant |
| Conditions | Target: in vitro binding assay using ³H-CP-55940 radioligand, rat cannabinoid receptor. Comparator: human CB1 receptor binding assay. |
Why This Matters
This quantitative affinity gap positions the compound as a fragment-sized, low-affinity probe for cannabinoid receptor studies, distinguishing it from high-affinity clinical candidates and preventing misapplication in potency-driven screening campaigns.
- [1] BindingDB Entry BDBM50229033 (CHEMBL114082). IC50 3.20E+3 nM, rat cannabinoid receptor 1/2, ³H-CP-55940 radioligand binding assay. View Source
- [2] Rinaldi-Carmona, M.; et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994, 350, 240–244. Ki = 1.98 nM at human CB1. View Source
